molecular formula C9H8FNO5 B1621575 Methyl 2-(5-fluoro-2-nitrophenoxy)acetate CAS No. 116355-65-8

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate

Cat. No.: B1621575
CAS No.: 116355-65-8
M. Wt: 229.16 g/mol
InChI Key: ODNCCKAYVNDMJG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological molecules. The fluoro group can influence the compound’s reactivity and binding affinity to targets . Detailed studies on its mechanism of action are essential for understanding its effects in various applications.

Comparison with Similar Compounds

Methyl 2-(5-fluoro-2-nitrophenoxy)acetate can be compared with other similar compounds such as:

    Methyl 2-(5-chloro-2-nitrophenoxy)acetate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 2-(5-bromo-2-nitrophenoxy)acetate: Contains a bromine atom instead of fluorine.

    Methyl 2-(5-iodo-2-nitrophenoxy)acetate: Contains an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly affect its chemical properties and reactivity compared to its halogenated analogs .

Properties

IUPAC Name

methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-9(12)5-16-8-4-6(10)2-3-7(8)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNCCKAYVNDMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381506
Record name methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-65-8
Record name methyl 2-(5-fluoro-2-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 10 g (63.7 mmol) of 5-fluoro-2-nitrophenol in 100 ml of methyl ethyl ketone was added 10.5 g (76.4 mmol) of finely ground potassium carbonate followed by 10.7 g (70.1 mmol) of methyl bromoacetate. The resulting suspension was refluxed for 6 hours and then stirred at room temperature overnight. During this time it went from a deep red color to pale yellow. The reaction was poured into one liter of water, the layers were separated and the aqueous layer was extracted twice more with EtOAc (2×100 ml). The organics were combined, dried (Na2SO4), filtered and evaporated to dryness in vacuo to give 13.3 g (91% yield) of methyl 5-fluoro-2-nitrophenoxyacetate as a light yellow solid (m.p. 85°-87° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 100 g (0.64 mol) of 5-fluoro-2-nitrophenol in 1000 ml of methyl ethyl ketone were added 105 g (0.76 mol) K2CO3 (freshly ground) followed by 107 g (0.70 mol) of methyl bromoacetate. The reaction mixture was refluxed for 6 hours then cooled to room temperature and stirred for an additional 18 hours. The reaction mixture was poured into 1 L of water, the phases were separated, and the aqueous phase was extracted with EtOAc (2×600 ml). The combined organics were then dried (Na2SO4) and concentrated in vacuo to give 135 g (93% yield) of the desired product as a yellow solid, m.p. 85°-57° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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